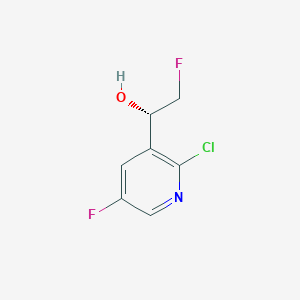
(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The pyridine ring is substituted with chlorine and fluorine atoms. The compound also contains a fluorinated ethanol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine and chlorine atoms and the formation of the pyridine ring. One possible method could involve a Suzuki-Miyaura coupling reaction .Molecular Structure Analysis
The molecule contains a pyridine ring, which is aromatic and planar. The presence of electronegative fluorine and chlorine atoms would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo various types of reactions. For example, the pyridine ring could participate in electrophilic aromatic substitution reactions. The presence of the fluorine and chlorine atoms might direct these reactions to certain positions on the ring .Applications De Recherche Scientifique
Fluorine-18 Labeling for Imaging
A notable application involves the development of fluoropyridine-based structures, specifically designed for fluorine-18 labeling of macromolecules using click chemistry. This technique is vital for creating radiotracers used in Positron Emission Tomography (PET) imaging. FPyKYNE, a related compound, demonstrates the potential for efficient synthesis and application in bioimaging, highlighting the importance of such fluorinated pyridines in medical diagnostics (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
Synthesis of Fluoropyridines
Research into the synthesis of fluoropyridines, such as 2-Chloro- and 2-Amino-5-fluoropyridines, underlines the significance of these compounds in the development of new chemical entities. These fluoropyridines serve as intermediates in pharmaceutical synthesis, demonstrating their broad utility in creating more effective and targeted therapeutic agents (Hand & Baker, 1989).
Herbicidal Activity
Another application is found in the synthesis of herbicidal inhibitors. Compounds synthesized from 2-fluoro-5-pyridinemethylamine, including 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, have shown excellent herbicidal activities, further exemplifying the diverse applications of these fluorinated pyridines beyond the realm of medicinal chemistry (Liu, Zhao, Wang, Li, Huang, & Li, 2005).
Stabilization of Photochromic Compounds
Research into the stabilization of photochromic compounds in fluoroalcohols has shown that fluoroalcohols act as Lewis acids, stabilizing the π-conjugated, colored merocyanine forms. This property is crucial for the development of materials with applications in optics and materials science, further broadening the scope of applications for fluorinated compounds (Suzuki, Lin, Priyadashy, & Weber, 1998).
Chemoselective Amination
The chemoselective functionalization of pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, is essential for synthesizing complex molecules with specific functional groups. These reactions are foundational in medicinal chemistry for the development of new drugs with optimized properties (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLVOILUAAHCSH-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CF)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544076.png)
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2544078.png)

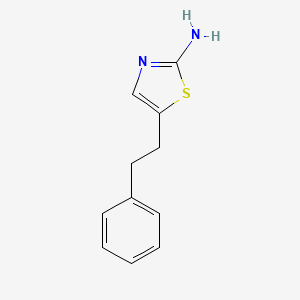
![N-(1,3-benzodioxol-5-yl)-2-[5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2544085.png)
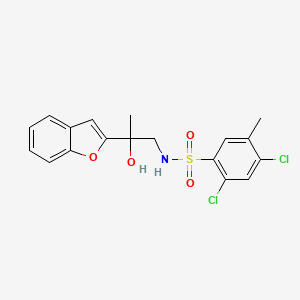

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2544091.png)
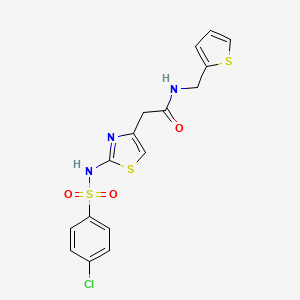


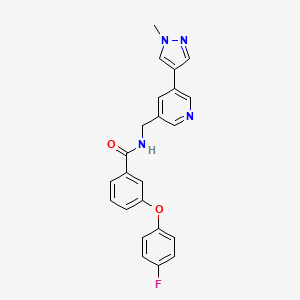
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2544097.png)
